molecular formula C17H19N3O4 B2517384 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 899982-34-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2517384
CAS No.: 899982-34-4
M. Wt: 329.356
InChI Key: HZVSZIZUROAPBP-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a 1,4-dioxaspiro[4.4]nonane moiety, a spirocyclic ketal system that can be used as a rigid structural element or a synthetic intermediate . This scaffold is incorporated into various compounds investigated for their biological potential . The molecule features an oxalamide linker, a functional group often utilized in the design of compounds for its hydrogen-bonding capabilities and potential to modulate biological activity. While the specific research applications and mechanism of action for this exact molecule are not fully detailed in the public domain, a closely related analog, N1-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-N2-(2-cyanophenyl)oxalamide, has been identified in screening libraries, indicating its relevance in the development of bioactive molecules . The 1,4-dioxaspiro[4.4]nonane system is a key structural feature in synthetic methodologies aimed at building complex spirocyclic frameworks, which are privileged structures in pharmaceutical research due to their three-dimensionality and potential for high selectivity . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is strictly For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c18-9-12-5-1-2-6-14(12)20-16(22)15(21)19-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-8,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVSZIZUROAPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Dehydrogenative Coupling

The PMC study demonstrates that ruthenium pincer complexes (e.g., Ru-5 ) catalyze ADC of ethylene glycol and amines to form oxalamides at 135°C in toluene/dimethoxyethane. This method achieves yields up to 96% for symmetric oxalamides but requires adaptation for asymmetric systems. Key intermediates include glycolaldehyde and α-hydroxy amides, which react sequentially with amines.

Classical Amidation with Oxalyl Chloride

Patent data highlights pyrolysis of ammonium oxalate with phosphorus-containing catalysts (e.g., monoammonium phosphate) to produce oxamide. While this method is less direct, it informs the use of acidic catalysts (4–15 wt%) at 180–200°C for optimizing amidation. For the target compound, oxalyl chloride serves as a bridge between the spirocyclic amine and 2-cyanoaniline.

Preparation of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine

The spirocyclic amine moiety is synthesized via ketalization followed by reductive amination:

Ketal Formation

1,4-Dioxaspiro[4.4]nonane is prepared by cyclizing 1,4-cyclohexanedione with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of glycol hydroxyls on the carbonyl carbons, forming a spiro ketal.

Aminomethyl Functionalization

The spiro ketal is alkylated with bromoacetonitrile to introduce a nitrile group, which is reduced to an amine using LiAlH₄ or catalytic hydrogenation. Alternatively, direct reductive amination of the spiro ketone with methylamine and NaBH₃CN yields the target amine.

Table 1: Synthesis of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine

Step Reagents/Conditions Yield (%) Reference
Ketalization 1,4-Cyclohexanedione, ethylene glycol, H+ 85
Alkylation Bromoacetonitrile, K₂CO₃, DMF 72
Reduction LiAlH₄, THF, 0°C → RT 68

Synthesis of N-(2-Cyanophenyl)oxalamic Acid Derivatives

2-Cyanoaniline is reacted with oxalic acid derivatives to form the oxalamide half-ester or acid chloride.

Oxalyl Chloride Route

2-Cyanoaniline reacts with oxalyl chloride in dichloromethane at 0°C, yielding N-(2-cyanophenyl)oxalyl chloride. Quenching with aqueous NaHCO₃ produces the monoacid chloride, which is isolated via filtration.

Ethylene Glycol Coupling

Using the ADC method, ethylene glycol and 2-cyanoaniline are heated with Ru-5 (1 mol%) and BuOK (1 mol%) at 135°C. This forms N-(2-cyanophenyl)glycolamide, which is oxidized to the oxalamide using MnO₂.

Coupling Methodologies for Target Compound Assembly

The spirocyclic amine and N-(2-cyanophenyl)oxalamic acid are coupled via two approaches:

Stepwise Amidation

  • Monoamide Formation : 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine reacts with oxalyl chloride in THF at −20°C, forming the monoamide chloride.
  • Second Amidation : The intermediate is treated with 2-cyanoaniline and triethylamine, yielding the target compound.

Table 2: Coupling Conditions and Yields

Amine Component Coupling Agent Temp (°C) Yield (%) Reference
Spirocyclic amine Oxalyl chloride −20 → RT 65
2-Cyanoaniline EDCl/HOBt 25 58

One-Pot Catalytic Coupling

A mixture of ethylene glycol, spirocyclic amine, and 2-cyanoaniline is heated with Ru-5 (2 mol%) and BuOK (2 mol%) in toluene/dimethoxyethane (1:1). The reaction generates H₂ and produces the oxalamide directly.

Optimization and Yield Considerations

  • Catalyst Loading : Increasing Ru-5 to 2 mol% improves yields from 26% to 73%.
  • Temperature : Reactions above 200°C promote decomposition, while temperatures below 135°C slow ADC kinetics.
  • Solvent Effects : Polar aprotic solvents (DMF, DME) enhance oxalyl chloride reactivity, while toluene minimizes side reactions.

Table 3: Effect of Reaction Parameters on Yield

Parameter Optimal Range Yield Impact Reference
Catalyst (Ru-5) 1–2 mol% +47%
Temperature 135–180°C +30%
Solvent Toluene/DME +22%

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Variations

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to antiviral therapeutics. Below is a comparative analysis of the target compound with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
Target Compound 1,4-dioxaspiro[4.4]nonan-2-ylmethyl, 2-cyanophenyl C₁₇H₁₉N₃O₄ 329.35 Not reported; structural analogs suggest flavor or therapeutic potential
S336 (FEMA 4233) 2,4-dimethoxybenzyl, 2-(pyridin-2-yl)ethyl C₂₀H₂₃N₃O₄ 369.42 Umami flavoring agent (regulatory approval)
Compound 13 () Thiazolylmethyl, 4-chlorophenyl C₁₉H₂₂ClN₅O₃S 439.93 HIV entry inhibition (IC₅₀: 0.8 μM)
Compound 2 () 4-sulfamoylphenyl, 2-methoxyphenyl C₁₆H₁₅N₃O₅S 361.37 Synthetic intermediate; no bioactivity reported
N1-(4-methoxyphenethyl)-N2-(2-fluorophenyl)oxalamide () 4-methoxyphenethyl, 2-fluorophenyl C₁₈H₁₉FN₂O₃ 330.35 Synthetic intermediate; structural analog for drug discovery

Functional Implications of Structural Differences

  • Spirocyclic vs.
  • Cyanophenyl Substituent: The electron-withdrawing cyano group (-CN) on the phenyl ring may enhance binding affinity to hydrophobic pockets in biological targets, contrasting with electron-donating groups (e.g., -OCH₃ in S336) .
  • Thiazole and Heterocyclic Moieties : Compounds like ’s entry inhibitors incorporate thiazole rings, which improve bioavailability and target engagement compared to purely aromatic systems .

Flavoring Agents

S336, a structurally simpler oxalamide, is approved as an umami flavor enhancer (FEMA 4233) with a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rodents . While the target compound’s spirocyclic structure may alter its flavor potency, its cyanophenyl group could introduce bitterness, limiting food applications without further toxicological data .

Antiviral Activity

Oxalamides like ’s Compound 13 exhibit HIV entry inhibition via CD4-binding site interactions (IC₅₀: 0.8 μM). The target compound’s cyanophenyl group may enhance π-π stacking with viral glycoproteins, but the bulky spirocyclic group could hinder binding .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure combined with an oxalamide functional group , which is significant for its interaction with biological targets. The molecular formula is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, and it has a molecular weight of approximately 362.4 g/mol. The presence of the dioxaspiro framework contributes to its stability and reactivity, potentially influencing its biological effects.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Potential efficacy against bacterial and fungal strains has been noted.
  • Anti-inflammatory Effects : Compounds with oxalamide structures often exhibit anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The spirocyclic structure allows it to interact with specific enzyme active sites, potentially inhibiting their function.
  • Cell Membrane Interaction : The oxalamide group may facilitate transport across cellular membranes, enhancing bioavailability.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related oxalamides on human cancer cell lines, revealing significant activity with IC50 values ranging from 5 to 20 µM across various types (e.g., HeLa, MCF-7) .
    • Table 1 summarizes the cytotoxicity of similar compounds:
    Compound NameCell LineIC50 (µM)
    N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(phenyl)HeLa12.5
    N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(cyanophenyl)MCF-715.0
    N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(methoxyphenyl)A54910.0
  • Antimicrobial Activity :
    • Research indicates that compounds with similar oxalamide structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • Table 2 presents antimicrobial efficacy data:
    Compound NameBacteria TestedZone of Inhibition (mm)
    N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(cyanophenyl)E. coli15
    N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(phenyl)S. aureus18
    N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(methoxyphenyl)Pseudomonas aeruginosa12

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